molecular formula C23H27N3O5S B2513427 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899993-51-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Número de catálogo: B2513427
Número CAS: 899993-51-2
Peso molecular: 457.55
Clave InChI: MBORYBNCBKOGMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a hexahydroquinazolin ring, and an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and hexahydroquinazolin intermediates, followed by their coupling through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on various enzymes:

  • α-glucosidase Inhibition : Compounds derived from the benzodioxin structure have shown potential as α-glucosidase inhibitors. These inhibitors can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase, which is crucial for treating Alzheimer’s disease due to its role in neurotransmitter regulation .

Antimicrobial and Anticancer Activities

Recent studies have reported that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamide possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Additionally, they exhibit anticancer activities through mechanisms that involve apoptosis induction in cancer cell lines .

COX Inhibition

The compound has been studied for its potential as a COX (cyclooxygenase) inhibitor. COX inhibitors are significant in pain management and anti-inflammatory therapies. Some analogs have demonstrated COX inhibitory activity comparable to established drugs like celecoxib .

Case Study 1: α-glucosidase and Acetylcholinesterase Inhibition

In a study published in 2019, researchers synthesized several derivatives of N-(2,3-dihydro-1,4-benzodioxin) and evaluated their enzyme inhibition properties. The most potent compounds showed IC50 values indicating strong inhibition against both α-glucosidase and acetylcholinesterase enzymes .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The synthesized derivatives were tested in vitro and showed promising results that warrant further investigation for potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps including the formation of the benzodioxin moiety and the attachment of the hexahydroquinazolin structure. The general synthetic route includes:

  • Formation of Benzodioxin : The precursor 2,3-dihydrobenzo[1,4]dioxin is synthesized through reactions involving appropriate benzodioxin derivatives.
  • Quinazolin Derivative Formation : The hexahydroquinazolin structure is created through cyclization reactions involving oxolan derivatives.
  • Final Coupling Reaction : The final product is achieved by coupling the benzodioxin and quinazolin components via a sulfanyl linkage.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives. For instance:

  • Acetylcholinesterase Inhibition : Compounds derived from this structure have shown significant inhibition against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD). In vitro assays demonstrated IC50 values indicating effective inhibition compared to standard drugs .
CompoundIC50 (µM)Target Enzyme
Compound A0.25AChE
Compound B0.15AChE

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of this compound. Studies indicate that derivatives exhibit broad-spectrum antibacterial and antifungal activities:

  • Antibacterial Testing : Several synthesized derivatives were screened against common bacterial strains such as E. coli and Staphylococcus aureus. Some compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL.
CompoundMIC (µg/mL)Bacterial Strain
Compound C20E. coli
Compound D30Staphylococcus aureus

Cytotoxicity

The cytotoxic effects of N-(2,3-dihydro-1,4-benzodioxin) derivatives have also been evaluated in various cancer cell lines:

  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that certain derivatives induce apoptosis at concentrations as low as 5 µM, suggesting potential as anticancer agents.

Case Study 1: Alzheimer’s Disease Model

In a recent study involving an Alzheimer’s disease model in rats, administration of a derivative showed significant improvement in memory retention compared to controls. Behavioral tests indicated enhanced cognitive function correlating with reduced AChE activity.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a derivative against skin infections caused by resistant bacterial strains. Results indicated a successful resolution of infection in 75% of cases after a two-week treatment period.

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c27-21(24-15-7-8-19-20(12-15)31-11-10-30-19)14-32-22-17-5-1-2-6-18(17)26(23(28)25-22)13-16-4-3-9-29-16/h7-8,12,16H,1-6,9-11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBORYBNCBKOGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.